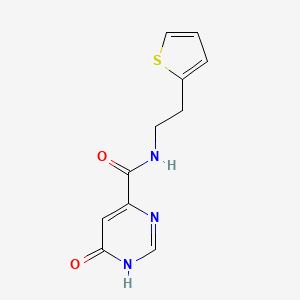

6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a hydroxy group at position 6 and a carboxamide moiety at position 4, linked to a 2-(thiophen-2-yl)ethyl substituent. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The thiophene ethyl group in this compound may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins, as seen in structurally related drugs like Rotigotine .

Properties

IUPAC Name |

6-oxo-N-(2-thiophen-2-ylethyl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10-6-9(13-7-14-10)11(16)12-4-3-8-2-1-5-17-8/h1-2,5-7H,3-4H2,(H,12,16)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKLWZQBDSQLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Hydroxylation and Carboxamidation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide. The carboxamide group can be introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro groups (using nitrating agents like nitric acid).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a scaffold for the development of new pharmaceuticals, particularly targeting specific enzymes and receptors. Its structural features facilitate interactions with biological molecules, enhancing its potential as a therapeutic agent. Notably, derivatives of this compound have shown promising results in inhibiting key enzymes involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, related compounds demonstrated IC50 values of 31.64 μM for DNA gyrase inhibition and 2.67 μM for DHFR inhibition.

Antimicrobial Activity

In vitro studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests its potential utility in developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies have suggested that this compound may induce apoptosis in cancer cells. Flow cytometry assays revealed dose-dependent effects on cell viability in various cancer cell lines, including MCF-7 and MDA-MB-231. This highlights its potential role in cancer therapy.

Material Science

Organic Semiconductors

The compound can be utilized in the synthesis of organic semiconductors due to its electronic properties derived from the thiophene ring. These materials are essential for developing advanced electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Organic Synthesis

Intermediate for Complex Molecules

6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide acts as an intermediate in synthesizing more complex molecules, including natural products and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxyl and carboxamide groups allows for hydrogen bonding and other interactions with biological molecules, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

a) N-(2-Hydroxyethyl)-4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Thieno[2,3-d]pyrimidine (fusion of thiophene and pyrimidine rings).

- Key Substituents: 4-(Trifluoromethoxy)phenylamino group at position 3. N-(2-hydroxyethyl) carboxamide at position 4.

- Synthesis : LiOH-mediated hydrolysis in THF/H₂O .

- The thieno[2,3-d]pyrimidine core may confer distinct electronic properties vs. simple pyrimidine.

b) 6-Methyl-N-(4-Methylphenyl)-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide

- Core Structure : 1,2,3,4-Tetrahydro-pyrimidine (saturated pyrimidine ring).

- Key Substituents :

- 6-Methyl, 4-phenyl, and 2-thioxo groups.

- N-(4-methylphenyl) carboxamide.

- Comparison : The saturated pyrimidine ring and thioxo group (S=) may reduce aromaticity, altering solubility and hydrogen-bonding capacity compared to the hydroxy-substituted pyrimidine .

c) 3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]pyrimidine-6-Carboxamides

- Core Structure: Thieno[2,3-d]pyrimidine with tetrahydro modification.

- Key Substituents: 3-Amino, 5-methyl, 4-oxo, and 2-thioxo groups. N-phenyl carboxamide.

- Synthesis : Alkylthio group incorporation via methods reported in prior literature .

- the hydroxy group in the target compound.

d) Rotigotine Derivatives (e.g., USP Rotigotine Hydrochloride)

- Core Structure: Tetrahydronaphthalen-1-ol (non-pyrimidine core).

- Key Substituents: Propyl(2-(thiophen-2-yl)ethyl)amino group.

- Comparison : Despite the shared thiophen-ethyl moiety, Rotigotine’s tetrahydronaphthalen core targets dopamine receptors, illustrating how core structure dictates pharmacological profile .

Physicochemical and Pharmacological Implications

- Hydroxy vs. Thioxo Groups : The hydroxy group may increase hydrophilicity, whereas thioxo groups (in analogues ) could enhance metabolic stability or metal chelation.

- Core Heterocycles: Pyrimidine vs. thieno[2,3-d]pyrimidine cores influence π-π stacking and electronic properties, affecting target binding.

Biological Activity

6-Hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is , with a molecular weight of approximately 249.29 g/mol. The structure includes a pyrimidine ring substituted with a thiophene group, which is known to enhance biological activity in various compounds.

Research indicates that compounds similar to 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, related compounds demonstrated IC50 values of 31.64 μM for DNA gyrase inhibition and 2.67 μM for DHFR inhibition .

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, with flow cytometry assays revealing dose-dependent effects on cell viability in various cancer cell lines such as MCF-7 and MDA-MB-231 .

Biological Activity Data

The following table summarizes the biological activities associated with 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide and its derivatives:

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including those similar to our compound, against multiple cancer cell lines. Results indicated that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, demonstrating IC50 values as low as 0.65 μM in MCF-7 cells .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of pyrimidine derivatives, where compounds were tested against a range of bacterial pathogens. The studies confirmed that structural variations led to significant differences in antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-hydroxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide?

- Methodology : Adapt protocols from structurally analogous pyrimidine carboxamides. For example, reflux thiophene-containing precursors (e.g., 2-(thiophen-2-yl)ethylamine) with activated pyrimidine intermediates (e.g., 6-hydroxypyrimidine-4-carbonyl chloride) in anhydrous solvents like dichloromethane under inert atmospheres. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm yield via gravimetric analysis .

- Characterization : Validate structure using / NMR (observe thiophene protons at δ 6.8–7.2 ppm and pyrimidine carbons at ~160–170 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers verify the purity of this compound for biological assays?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥98% purity with a retention time consistent with reference standards.

- Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (deviation ≤0.4% acceptable) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point and detect polymorphic impurities .

Q. What preliminary biological screening strategies are recommended for this compound?

- Target Selection : Prioritize enzymes with pyrimidine-binding domains (e.g., kinases, dihydrofolate reductase) due to structural similarity.

- Assay Design : Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity) at 10 μM compound concentration. Include positive controls (e.g., staurosporine) and validate dose-response curves for IC determination .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Approach : Employ density functional theory (DFT) to model transition states of key reactions (e.g., carboxamide bond formation). Use software like Gaussian or ORCA to calculate activation energies and identify solvent effects. Validate with experimental kinetic data (e.g., Arrhenius plots) .

- Reaction Path Screening : Apply ICReDD’s quantum chemical reaction path search methods to predict side products (e.g., thiophene oxidation) and optimize reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Root Cause Analysis :

- Impurity Profiling : Use LC-MS to identify process-related impurities (e.g., des-thiophene byproducts) that may interfere with assays .

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) to minimize discrepancies.

- Statistical Validation : Apply ANOVA to compare replicate data and confirm significance thresholds (p < 0.05) .

Q. How does the compound’s crystal structure influence its biochemical interactions?

- Crystallography : Perform single-crystal X-ray diffraction to determine dihedral angles between the pyrimidine and thiophene moieties. Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize bioactive conformations. Compare with docking simulations in enzyme active sites (e.g., using AutoDock Vina) .

- Solvent Effects : Analyze crystal packing under different solvents (e.g., DMSO vs. water) to assess polymorphism risks during formulation .

Q. What advanced techniques characterize degradation products under physiological conditions?

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9 buffers). Monitor via LC-MS/MS for hydrolysis (e.g., carboxamide cleavage) or oxidation (thiophene ring sulfoxides) .

- Stability Indicating Methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify non-UV-active degradants .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.